REACTION_CXSMILES
|
[Cl-].[NH4+].C(O)(C)C.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[OH:17]>O>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([Cl:7])=[C:9]([OH:17])[CH:10]=1 |f:0.1|
|
Name
|
suspension
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
reduced iron
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed with vigorous stirring
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for an additional 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered when hot with the aid of Celite
|
Type
|
WASH
|
Details
|
the filtrate was washed with about 500 ml of hot isopropyl alcohol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about one-fifth its original volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added 1 l of ice water
|
Type
|
FILTRATION
|
Details
|
the resulting crystalline precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C1)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |